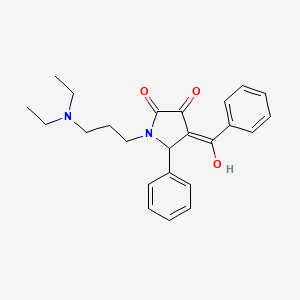![molecular formula C18H24N4O2 B11507888 N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide](/img/structure/B11507888.png)
N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an oxazole ring, a piperazine ring, and an amide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized or obtained commercially and then functionalized with a 2-methylphenyl group.
Amide Bond Formation: The final step involves coupling the oxazole derivative with the piperazine derivative using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the methyl groups or the piperazine ring.
Reduction: Reduction reactions could target the oxazole ring or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential drug candidate.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide would depend on its specific biological target. It might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide might exhibit unique properties due to the specific substitution pattern on the piperazine ring and the presence of the oxazole ring. These structural features could influence its biological activity, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C18H24N4O2/c1-14-5-3-4-6-16(14)22-11-9-21(10-12-22)8-7-18(23)19-17-13-15(2)24-20-17/h3-6,13H,7-12H2,1-2H3,(H,19,20,23) |
InChI Key |
FDAZTZOVGIOQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=NOC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[2-(2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B11507810.png)
![(Furan-2-yl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11507811.png)
![N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide](/img/structure/B11507818.png)
![N-(1,3-Dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-methyl-benzamide](/img/structure/B11507822.png)

![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11507843.png)
![12-(Furan-2-yl)-8,9,10,11-tetrahydrobenzo[a]acridine](/img/structure/B11507846.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11507847.png)
![6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11507857.png)
![4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11507862.png)
![3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester](/img/structure/B11507878.png)
![N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11507885.png)
![5-amino-3-{(Z)-1-cyano-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11507887.png)
